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Compound of Interest

5,7-Dichloro-2-methylpyrazolo[1,5-
Compound Name:
Alpyrimidine

Cat. No.: B1454215

An In-Depth Technical Guide to 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine (CAS:
754211-02-4): A Keystone Intermediate in Modern Drug Discovery

Abstract

5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine, identified by CAS number 754211-02-4, is
a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its rigid,
fused bicyclic structure provides a robust scaffold that has proven exceptionally fruitful for the
development of targeted therapeutics, particularly protein kinase inhibitors.[1][2] The
pyrazolo[1,5-a]pyrimidine core is a privileged scaffold found in several clinically successful
drugs, including the Tropomyosin Receptor Kinase (Trk) inhibitors Larotrectinib and
Repotrectinib, underscoring its therapeutic relevance.[3][4][5] This guide provides an in-depth
analysis of its synthesis, chemical reactivity, and strategic application in the development of
novel kinase inhibitors, offering a technical resource for researchers and professionals in drug
discovery and development.

Physicochemical Properties and Characterization

The foundational step in utilizing any chemical intermediate is a thorough understanding of its
fundamental properties. 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine is a solid at room
temperature and serves as a key precursor in organic synthesis.[6] Its core characteristics are
summarized below.
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Property Value Source

CAS Number 754211-02-4 [71181[9]

Molecular Formula C7HsCI2Ns [6][10]

Molecular Weight 202.04 g/mol [6]
5,7-dichloro-2-

IUPAC Name methylpyrazolo[1,5- [7]
apyrimidine

CC1=NN2C(=C1)N=C(C=C2Cl
SMILES i [7][10]

GVBFQCRXNZJBFB-
InChl Key [7]
UHFFFAOYSA-N

MDL Number MFCD09909823 [6]

Characterization is typically achieved using standard analytical techniques. Mass spectrometry
(MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential to confirm the
identity and purity of the synthesized compound, with spectral data often available from
commercial suppliers.[8][11]

Synthesis and Mechanistic Rationale

The construction of the pyrazolo[1,5-a]pyrimidine scaffold is a well-established process in
heterocyclic chemistry. The most common and efficient synthesis of 5,7-Dichloro-2-
methylpyrazolo[1,5-a]pyrimidine is a two-step procedure starting from 5-Amino-3-
methylpyrazole.[11]

Workflow for Synthesis
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Caption: Two-step synthesis of the title compound.

Detailed Experimental Protocol
Step 1: Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1)[11]

To a solution of sodium ethoxide (EtONa), prepared from sodium metal in absolute ethanol,
add 5-Amino-3-methylpyrazole.

e Add diethyl malonate to the mixture.

e Heat the reaction mixture to reflux for 24 hours. The formation of a precipitate indicates
product formation.

 After cooling to room temperature, filter the solid, wash with ethanol, and dry to yield the
dihydroxy-heterocycle intermediate. An 89% yield has been reported for this step.[11]
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Expert Insight: The use of diethyl malonate is a classic and cost-effective choice for
constructing a pyrimidine ring via condensation with an aminopyrazole.[12] Sodium ethoxide
acts as a strong base to deprotonate the active methylene group of diethyl malonate,
initiating the nucleophilic attack and subsequent cyclization.

Step 2: Synthesis of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2)[11]

Suspend the intermediate diol (1) in phosphorus oxychloride (POCIs).

Heat the mixture to reflux for 24 hours. The solution will become clear as the reaction
progresses.

Carefully pour the cooled reaction mixture onto crushed ice.
Neutralize the solution with a suitable base (e.g., sodium bicarbonate).
Extract the product with an organic solvent (e.g., dichloromethane).

Dry the organic layer, concentrate under reduced pressure, and purify (e.g., via column
chromatography) to obtain the final product. A 61% yield has been reported for this
chlorination step.[11]

Trustworthiness Validation: This chlorination step is critical. POCls is a powerful reagent that
converts the hydroxyl groups (which exist in tautomeric equilibrium with the keto form) into
chlorides. This transformation is essential as it activates the C5 and C7 positions for
subsequent nucleophilic substitution reactions, which are the cornerstone of this molecule's
utility in drug discovery.

Chemical Reactivity: The Key to Molecular Diversity

A defining feature of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine is the differential

reactivity of its two chlorine atoms. The chlorine atom at the C7 position is significantly more

reactive towards nucleophilic substitution than the chlorine at the C5 position.[11] This

selectivity is a powerful tool for medicinal chemists, allowing for the sequential and controlled

introduction of different functional groups.

Workflow for Selective Functionalization
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Caption: Regioselective functionalization strategy.

Protocol for Selective C7-Substitution[11]

» Dissolve 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine in a suitable solvent such as
acetone.

» Add potassium carbonate (K2COs) as a base, followed by the nucleophile (e.g., morpholine).

 Stir the reaction at room temperature for 1.5 hours. The high reactivity of the C7 position
allows for mild reaction conditions.

e Monitor the reaction by TLC or LC-MS. Upon completion, filter off the base and concentrate
the solvent.

e The resulting intermediate, 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine,
can be isolated with high purity and yield (e.g., 94%).[11]

 Authoritative Grounding: This selectively functionalized intermediate retains the chlorine at
the C5 position, which can then be targeted in a subsequent reaction. This is commonly a
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palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig
reaction, to introduce aryl or heteroaryl groups, thereby building molecular complexity.[1][11]

Application in Kinase Inhibitor Drug Discovery

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone of modern kinase inhibitor design.[1][2]
Its rigid structure effectively orients substituents to interact with the ATP-binding pocket of
kinases, leading to potent and selective inhibition.

Case Study: PI3K0 Inhibitors for Inflammatory Disease

Phosphoinositide 3-kinase & (PI3Kd) is a critical signaling protein in immune cells, and its
overactivity is linked to inflammatory diseases like asthma.[11] Researchers have successfully
used 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine as a starting point to develop potent
and selective PI3Kd inhibitors.[11]

The synthetic strategy involved:
o Selective substitution at C7 with morpholine, a group known to confer PI3Kd activity.[11]

e Suzuki coupling at C5 with various indole-boronic acid esters to explore structure-activity
relationships (SAR).[11]

» This approach led to the discovery of compounds with low nanomolar ICso values against
PI3Kd, demonstrating the power of this scaffold and synthetic strategy.[11]

PI3K Signaling Pathway Context
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Caption: Simplified PI3K signaling pathway and point of inhibition.

Conclusion and Future Outlook

5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine is more than just a chemical intermediate; it
is a validated and highly versatile platform for the rational design of targeted therapeutics. Its
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straightforward synthesis and, most importantly, the differential reactivity of its chloro-
substituents provide a reliable and strategic route to complex molecular architectures. As the
demand for novel, selective, and potent kinase inhibitors continues to grow in oncology and
immunology, the strategic application of this pyrazolo[1,5-a]pyrimidine building block will
undoubtedly continue to fuel the discovery of next-generation medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine CAS
number]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1454215#5-7-dichloro-2-methylpyrazolo-1-5-a-
pyrimidine-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b1454215#5-7-dichloro-2-methylpyrazolo-1-5-a-pyrimidine-cas-number
https://www.benchchem.com/product/b1454215#5-7-dichloro-2-methylpyrazolo-1-5-a-pyrimidine-cas-number
https://www.benchchem.com/product/b1454215#5-7-dichloro-2-methylpyrazolo-1-5-a-pyrimidine-cas-number
https://www.benchchem.com/product/b1454215#5-7-dichloro-2-methylpyrazolo-1-5-a-pyrimidine-cas-number
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1454215?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1454215?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

